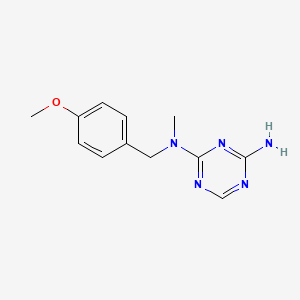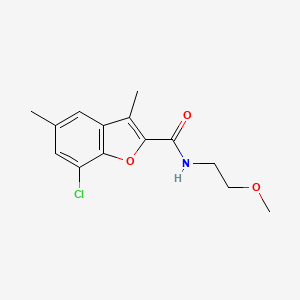![molecular formula C24H31N3O B5664365 9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)
9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds similar to "9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane," can be accomplished via intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, facilitated by specific catalysts like Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spiro configuration, where a pyridine nucleus is fused to a diazabicyclo system. The unique structure of these compounds, including the specific one , is essential for their biological activity and interaction with biological targets. The structure elucidation typically involves advanced spectroscopic techniques like NMR and X-ray crystallography, providing insights into the conformations and stereochemistry of these molecules (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is pivotal for introducing functional groups into the molecule. These reactions are crucial for modifying the compound's biological activity and solubility. The chemical properties of these molecules, such as reactivity and stability, are influenced by their spirocyclic structure and the nature of substituents on the diazaspiro framework (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
(2-ethylpyridin-4-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-3-22-15-20(9-12-25-22)23(28)27-13-10-24(11-14-27)16-21(17-26(2)18-24)19-7-5-4-6-8-19/h4-9,12,15,21H,3,10-11,13-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWXGLRTEJGNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CCC3(CC2)CC(CN(C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5664283.png)


![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)

![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
![4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
![9-[(3-fluorophenoxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5664362.png)
![(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5664372.png)
![4-methoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5664378.png)

![2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664394.png)